6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide
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Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide”, there are related compounds that have been synthesized. For instance, a number of new 1,ω-bis ( (acetylphenoxy)acetamide)alkanes were prepared then their bromination using NBS furnished the novel bis (2-bromoacetyl)phenoxy)acetamides .Scientific Research Applications
Synthesis and Characterization
Thiadiazine derivatives have been synthesized using various chemical reactions and characterized using techniques such as IR, NMR, and mass spectral analysis. For example, Purohit et al. (2011) synthesized fused ring systems with antimicrobial activity, highlighting the chemical versatility of thiadiazine derivatives [Purohit, D. H., et al. (2011)]. Similarly, Nanjunda-Swamy et al. (2005) detailed the synthesis and X-ray crystal structure analysis of a thiadiazole derivative, showcasing its structural characteristics [Nanjunda-Swamy, S., et al. (2005)].
Biological Activities
Numerous studies have reported on the potential biological activities of thiadiazine derivatives, including antimicrobial, antifungal, anticancer, and plant growth-regulating effects. For instance, compounds synthesized by Holla et al. (2006) exhibited antibacterial and insecticidal activities, suggesting applications in agricultural and pharmaceutical fields [Holla, B. S., et al. (2006)]. Additionally, Bhat et al. (2009) investigated the antitumor activity of certain triazolothiadiazines, identifying compounds with moderate to excellent growth inhibition against various cancer cell lines [Bhat, K., et al. (2009)].
Novel Applications
Research by Jin et al. (2007) into the plant growth-regulating effects of triazolothiadiazines demonstrated remarkable inhibitory activities on the growth of radish and wheat, pointing to potential agricultural applications [Jin, J.-y., et al. (2007)]. This suggests that thiadiazine derivatives could be explored further for their utility in enhancing or inhibiting plant growth, with implications for crop management and productivity.
Mechanism of Action
Target of Action
The primary targets of 6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide are the KATP channels and AMPA receptors . These targets play a crucial role in various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .
Mode of Action
This compound interacts with its targets by opening KATP channels and modulating AMPA receptors . This compound exhibits higher activity as a positive modulator of the AMPA receptor .
Biochemical Pathways
The biochemical pathways affected by this compound involve the activation of KATP channels and AMPA receptors . The downstream effects of these activations are yet to be fully understood.
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its interaction with KATP channels and AMPA receptors . .
Properties
IUPAC Name |
6-(2-chlorophenyl)-3,4-dihydro-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S2/c12-9-4-2-1-3-8(9)10-7-17-11-13-18(15,16)6-5-14(10)11/h1-4,7H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHNGNGVLIFULL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N=C2N1C(=CS2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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